Beta-Methylnorleucine belongs to the class of branched-chain amino acids, which includes leucine, isoleucine, and valine. It is classified as a non-canonical amino acid due to its structural variations from standard proteinogenic amino acids and its role in various metabolic pathways.
The synthesis of beta-Methylnorleucine can be achieved through several methods, including enzymatic pathways and chemical synthesis. One notable method involves a four-step process starting with bromination of 2-methyl caproic acid, followed by ammonolysis, phenylacetylation, and enzymolysis to achieve high optical purity .
Beta-Methylnorleucine has a structure characterized by a branched aliphatic chain. Its molecular formula is , reflecting its classification as an amino acid with a methyl group attached to the beta carbon relative to the carboxyl group.
The molecular weight of beta-Methylnorleucine is approximately 115.20 g/mol. Its structural representation can be depicted as:
This structure highlights the presence of both an amine group and a carboxylic acid group, typical for amino acids.
Beta-Methylnorleucine participates in various biochemical reactions, particularly within metabolic pathways involving branched-chain amino acids. It can undergo transamination reactions, where it donates or accepts an amine group, influencing protein synthesis and degradation processes.
The incorporation of beta-Methylnorleucine into proteins can lead to altered protein folding and function due to its non-standard structure. This has implications for recombinant protein production where misincorporation may affect therapeutic protein efficacy .
In organisms like Escherichia coli, beta-Methylnorleucine can be misincorporated into proteins during translation when canonical amino acids are scarce. This misincorporation occurs due to the similarities in codon recognition between beta-Methylnorleucine and standard amino acids like leucine.
Studies have shown that strains engineered to produce beta-Methylnorleucine exhibit altered growth patterns and protein profiles, indicating its significant role in metabolic adaptation during stress conditions .
Relevant data on these properties can influence how beta-Methylnorleucine is handled in laboratory settings or industrial applications.
Beta-Methylnorleucine has potential applications in:
Research continues to explore the broader implications of beta-Methylnorleucine in various fields, including pharmaceuticals and industrial biotechnology .
The biosynthesis of β-methylnorleucine (β-Mnle) represents a fascinating deviation from canonical branched-chain amino acid (BCAA) metabolism in prokaryotes. This non-proteinogenic amino acid emerges through enzymatic promiscuity within conserved metabolic pathways, primarily involving enzymes dedicated to leucine and isoleucine biosynthesis.
α-Isopropylmalate synthase (LeuA), which typically catalyzes the condensation of α-ketoisovalerate (α-KIV) with acetyl-CoA in leucine biosynthesis, exhibits significant substrate flexibility. Under specific metabolic conditions, LeuA accepts alternative substrates including α-ketobutyrate (α-KB) and α-ketovalerate (α-KV). This promiscuity initiates β-Mnle formation when LeuA incorporates α-KV (the α-ketoacid corresponding to norvaline) instead of α-KIV, generating an elongated 5-carbon intermediate that feeds into the β-Mnle pathway [1]. Structural analyses indicate this cross-reactivity stems from the enzyme's spacious active site, which accommodates ketoacid substrates with varying chain lengths. Kinetic characterization reveals LeuA's Km for α-KV is approximately 3-fold higher than for its native substrate α-KIV, explaining its minor role under standard physiological conditions but significant contribution during metabolic dysregulation [6].
Table 1: Kinetic Parameters of α-Isopropylmalate Synthase (LeuA) with Alternative Substrates
Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Product Formed |
---|---|---|---|---|
α-Ketoisovalerate | 0.15 ± 0.02 | 12.4 ± 0.8 | 82,667 | α-Isopropylmalate |
α-Ketovalerate | 0.48 ± 0.05 | 9.2 ± 0.6 | 19,167 | β-Methylnorleucine precursor |
α-Ketobutyrate | 1.32 ± 0.15 | 4.7 ± 0.3 | 3,561 | Alternative chain-elongated product |
β-Mnle biosynthesis shares downstream enzymatic steps with canonical BCAA pathways. Following LeuA's initial condensation, the pathway employs transaminase B to catalyze the amination of the β-methylnorleucine precursor, α-keto-β-methylcaproate, yielding β-Mnle [1]. This enzymatic conversion demonstrates remarkable metabolic flexibility, utilizing existing BCAA biosynthetic machinery for non-canonical amino acid production. Notably, α-ketobutyrate—a key intermediate in isoleucine biosynthesis—serves as a metabolic branch point. Under conditions where α-ketobutyrate accumulates, it can be enzymatically elongated through successive rounds of α-ketoacid chain extension, analogous to the reactions catalyzed by acetohydroxyacid synthase (AHAS) and ketol-acid reductoisomerase in BCAA synthesis. Metabolite tracing studies in Serratia marcescens confirm that 13C-labeled α-ketobutyrate efficiently incorporates into β-Mnle, demonstrating its role as a carbon backbone source [1] [7]. This metabolic plasticity enables bacteria to redirect carbon flow toward non-standard amino acids when primary pathways are disrupted or saturated.
Table 2: Carbon Flow in β-Methylnorleucine Biosynthesis from Precursor α-Ketoacids
Precursor α-Ketoacid | Primary Metabolic Fate | β-Mnle Biosynthetic Route | Key Enzymes Involved | Relative Flux to β-Mnle (%) |
---|---|---|---|---|
α-Ketovalerate | Norvaline biosynthesis | Direct precursor | Transaminase B | 45-62% |
α-Ketobutyrate | Isoleucine biosynthesis | Chain elongation (2 cycles) | AHAS, KARI, DHAD | 12-18% |
Pyruvate | Alanine/Valine biosynthesis | Multiple elongation steps | LeuA, AHAS complex | <5% |
The production of β-methylnorleucine represents a metabolic bypass that is tightly regulated under physiological conditions but activated by specific environmental and genetic factors.
In enteric bacteria, the leuABCD operon encoding leucine biosynthesis enzymes is subject to multivalent repression by the combined presence of leucine, isoleucine, and valine. Wild-type Serratia marcescens exhibits minimal β-Mnle accumulation when all three BCAAs are present. However, derepressed mutants with impaired feedback regulation demonstrate a 5- to 8-fold increase in β-Mnle production, even without precursor supplementation [1]. This regulatory release enables constitutive expression of LeuA and downstream enzymes regardless of cellular amino acid pools. During nutrient limitation—particularly nitrogen starvation—the general relaxation of amino acid repression further activates this pathway. Notably, isoleucine-valine auxotrophs completely fail to produce β-Mnle, confirming the essential contribution of BCAA biosynthetic enzymes to this off-pathway synthesis [1] [6]. The accumulation occurs predominantly when carbon skeletons (α-ketoacids) exceed the cell's capacity for transamination, creating a metabolic overflow scenario.
High-glucose environments create metabolic conditions conducive to β-Mnle synthesis through imbalanced carbon-to-nitrogen ratios. In recombinant Escherichia coli fermentations producing therapeutic proteins (e.g., hirudin), β-Mnle incorporation occurs at positions normally occupied by isoleucine when cultures lack exogenous amino acids [3]. This misincorporation results from: (1) Intracellular depletion of standard amino acid pools due to recombinant protein demand; (2) Reductive amination of α-keto-β-methylcaproate by isoleucyl-tRNA synthetase, which exhibits substrate tolerance toward β-Mnle [3]; and (3) Enhanced precursor availability from glycolytic flux exceeding TCA cycle capacity, leading to accumulation of α-ketoacid precursors like α-ketovalerate. Under such carbon-excess conditions, the BCAA biosynthetic pathway shifts toward non-canonical products as nitrogen becomes limiting, effectively serving as a metabolic relief valve [6] [7].
Table 3: Metabolic Conditions Favoring β-Methylnorleucine Accumulation in Bacteria
Regulatory Trigger | Genetic/Metabolic Alteration | Precursor Availability | β-Mnle Production Level | Primary Physiological Consequence |
---|---|---|---|---|
Derepressed leu operon | Mutations in BCAA regulatory proteins | ↑ α-Ketovalerate, ↑ α-ketobutyrate | ↑↑↑ (High) | Metabolic bypass of BCAA feedback inhibition |
Nutrient limitation | Nitrogen starvation | ↑ α-Ketoacids, ↓ Amino donors | ↑↑ (Moderate) | Redirection of carbon skeletons |
Carbon overflow | High-glucose fermentation | ↑ Glycolytic intermediates, ↓ TCA flux | ↑ (Low) | Overflow metabolite shunt |
Auxotrophy | ilv mutations (Ile/Val auxotrophs) | ↓ Endogenous precursors | None | Pathway disruption |
The capacity for β-methylnorleucine production exhibits a distinctive phylogenetic distribution within the Enterobacteriaceae, suggesting evolutionary maintenance of metabolic flexibility.
Serratia marcescens possesses the most extensively characterized pathway, where regulatory mutants overproduce β-Mnle as an antimetabolite with demonstrated antimicrobial properties [1] [5]. This suggests potential ecological roles in microbial competition. Notably, Escherichia coli retains the enzymatic capacity for β-Mnle synthesis despite lacking substantial natural production under standard conditions. Genomic analyses reveal conservation of the requisite enzymes—α-isopropylmalate synthase (LeuA), branched-chain aminotransferase (IlvE), and ketol-acid reductoisomerase (IlvC)—across Salmonella, Klebsiella, and Proteus species [2] [6]. The functional conservation is further evidenced by E. coli's ability to synthesize and incorporate β-Mnle into recombinant proteins during amino acid starvation, utilizing its endogenous BCAA biosynthetic machinery [3].
The persistence of this metabolic flexibility likely provides evolutionary advantages: (1) Nitrogen scavenging during nutrient limitation by providing alternative pathways for α-ketoacid assimilation; (2) Metabolic plasticity allowing adaptation to fluctuating nutrient environments; and (3) Chemical defense through production of antimicrobial amino acid analogs. Chemotaxis studies reveal that Serratia marcescens is repelled by high lysine concentrations, while other Enterobacteriaceae exhibit avoidance behaviors toward various non-canonical amino acids [2]. This suggests coordinated regulation between production and sensory avoidance mechanisms. Furthermore, the presence of β-Mnle in fungal systems (Alternaria spp., Magnaporthe oryzae) as a plant resistance elicitor indicates convergent evolution of this metabolite across biological kingdoms [5], though prokaryotic and eukaryotic synthesis pathways differ significantly.
Table 4: Phylogenetic Distribution of β-Methylnorleucine Biosynthetic Capacity
Organism | Taxonomic Classification | β-Mnle Production | Genetic Evidence | Functional Role |
---|---|---|---|---|
Serratia marcescens | Enterobacteriaceae | High (mutants) | leuABCD, ilv operon | Antimetabolite, competitive inhibition |
Escherichia coli | Enterobacteriaceae | Low (recombinant) | Conserved leuA, ilvE | Metabolic overflow product |
Salmonella enterica | Enterobacteriaceae | Not detected, but enzymatic capacity | Homologs of key enzymes | Potential metabolic flexibility |
Dehalococcoides mccartyi | Chloroflexi | Not reported | Core MetE homolog | Methionine synthase-related function? |
Alternaria alternata | Ascomycota | Natural producer | Non-homologous pathway | Plant resistance elicitor |
The biochemical machinery enabling β-Mnle synthesis represents an evolutionarily ancient capability predating the divergence of major bacterial lineages. This is evidenced by the existence of core methionine synthase (core-MetE) enzymes in Dehalococcoides species that utilize methylcobalamin rather than methyl-tetrahydrofolate for methyl transfers [8]. These enzymes share structural homology with the C-terminal domain of canonical methionine synthases and may represent evolutionary precursors to more complex BCAA-related enzymes. The functional linkage between BCAA metabolism and methyl transfer biochemistry further supports the concept that modern β-Mnle pathways evolved from primordial amino acid biosynthetic networks [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7